molecular formula C21H18O4 B11164941 5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexane]-5,11(10H)-dione

5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexane]-5,11(10H)-dione

Cat. No.: B11164941
M. Wt: 334.4 g/mol
InChI Key: NMYSGIRQVNVACS-UHFFFAOYSA-N
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Description

5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexane]-5,11(10H)-dione is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of fused rings, which includes a benzene ring, a pyran ring, and a chromene ring, all connected to a cyclohexane ring. The spirocyclic nature of this compound contributes to its stability and potential reactivity, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexane]-5,11(10H)-dione typically involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of multicomponent reactions and one-pot synthesis can be scaled up for industrial purposes, provided that the reaction conditions are carefully controlled to maintain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexane]-5,11(10H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its spirocyclic structure.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene or chromene rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce more saturated spirocyclic compounds. Substitution reactions can introduce new functional groups, potentially enhancing the compound’s reactivity or stability.

Scientific Research Applications

5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexane]-5,11(10H)-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexane]-5,11(10H)-dione exerts its effects is not fully understood. its molecular targets likely include enzymes and receptors involved in various biochemical pathways. The compound’s spirocyclic structure may allow it to interact with specific molecular targets, potentially inhibiting or activating certain biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexane]-5,11(10H)-dione is unique due to its specific arrangement of fused rings and spirocyclic structure. This configuration imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which differentiate it from other similar compounds.

Properties

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

IUPAC Name

spiro[10H-isochromeno[4,3-g]chromene-9,1'-cyclohexane]-5,11-dione

InChI

InChI=1S/C21H18O4/c22-17-12-21(8-4-1-5-9-21)25-19-11-18-15(10-16(17)19)13-6-2-3-7-14(13)20(23)24-18/h2-3,6-7,10-11H,1,4-5,8-9,12H2

InChI Key

NMYSGIRQVNVACS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=C(O2)C=C4C(=C3)C5=CC=CC=C5C(=O)O4

Origin of Product

United States

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